
5-Bromonaphthalene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Bromonaphthalene-1-carbonyl chloride:
Organic Synthesis
5-Bromonaphthalene-1-carbonyl chloride is widely used in organic synthesis as a building block for creating more complex molecules. Its reactive carbonyl chloride group allows it to participate in various chemical reactions, such as acylation and coupling reactions, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Pharmaceutical Research
In pharmaceutical research, 5-Bromonaphthalene-1-carbonyl chloride is utilized to develop novel drug candidates. Its bromine atom and carbonyl chloride group can be modified to create a range of bioactive compounds. Researchers often use it to synthesize potential inhibitors or activators of specific biological pathways, aiding in the discovery of new therapeutic agents .
Material Science
This compound is also significant in material science, particularly in the development of advanced materials like liquid crystals and organic semiconductors. The structural properties of 5-Bromonaphthalene-1-carbonyl chloride contribute to the formation of materials with desirable electronic and optical characteristics, which are essential for applications in display technologies and electronic devices .
Chemical Biology
In chemical biology, 5-Bromonaphthalene-1-carbonyl chloride is used to create probes and labels for studying biological systems. Its reactive groups allow it to be attached to biomolecules, enabling researchers to track and analyze biological processes at the molecular level. This application is crucial for understanding cellular mechanisms and developing diagnostic tools .
Environmental Chemistry
Environmental chemists use 5-Bromonaphthalene-1-carbonyl chloride to study the behavior and fate of brominated organic compounds in the environment. Its presence in various environmental matrices can help researchers understand the degradation pathways and potential impacts of brominated pollutants, contributing to environmental monitoring and remediation efforts .
Polymer Chemistry
In polymer chemistry, 5-Bromonaphthalene-1-carbonyl chloride is employed as a monomer or a functionalizing agent to create specialized polymers. These polymers can have unique properties, such as enhanced thermal stability or specific interactions with other materials, making them useful in a variety of industrial applications, including coatings, adhesives, and nanocomposites .
Catalysis Research
Catalysis research benefits from the use of 5-Bromonaphthalene-1-carbonyl chloride as a ligand or a catalyst precursor. Its ability to form stable complexes with metals makes it valuable in developing new catalytic systems for organic transformations. These catalysts can improve the efficiency and selectivity of chemical reactions, which is essential for industrial processes .
Photochemistry
In photochemistry, 5-Bromonaphthalene-1-carbonyl chloride is used to study light-induced chemical reactions. Its unique structure allows it to absorb light and participate in photochemical processes, making it a useful compound for investigating reaction mechanisms and developing light-sensitive materials for applications such as photolithography and solar energy conversion .
Eigenschaften
IUPAC Name |
5-bromonaphthalene-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClO/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBNELIHGHZIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromonaphthalene-1-carbonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


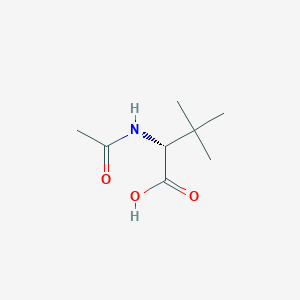
![3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2493257.png)
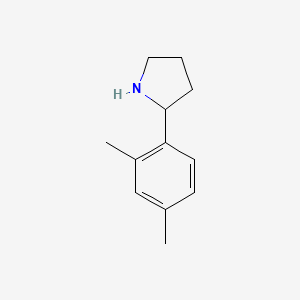

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2493260.png)
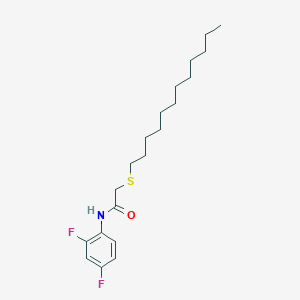
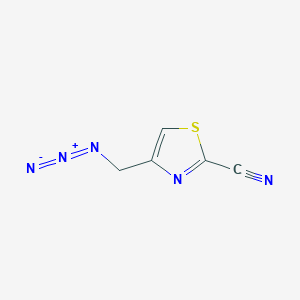
![1-[3-[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2493266.png)
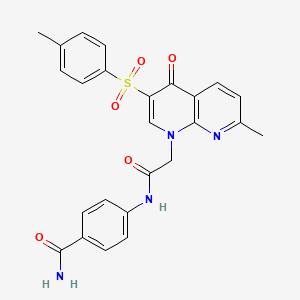
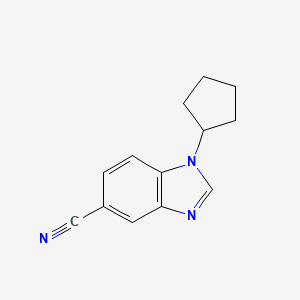
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide](/img/structure/B2493269.png)

![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2493274.png)